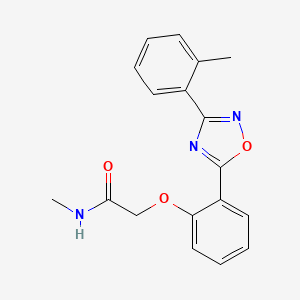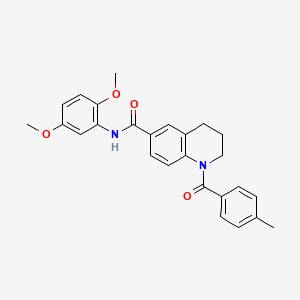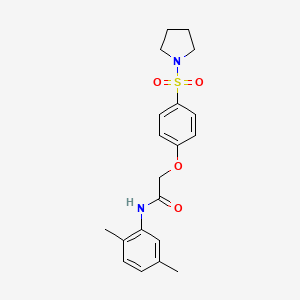
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and therapy of neuroinflammatory diseases. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in microglia and astrocytes in the central nervous system (CNS).
Mécanisme D'action
TSPO is a mitochondrial protein that is involved in various cellular processes, such as cholesterol transport, apoptosis, and inflammation. In the CNS, TSPO is upregulated in activated microglia and astrocytes in response to injury or disease. N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to TSPO with high affinity and selectivity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the viability or function of microglia or astrocytes, and does not induce any significant changes in the levels of pro-inflammatory cytokines or chemokines. However, it should be noted that the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its minimal toxicity and side effects, and its ability to cross the blood-brain barrier and bind to TSPO in vivo. However, it also has some limitations, such as its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
Orientations Futures
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including:
1. Optimization of the synthesis method and purification process to improve the yield and purity of the final product.
2. Development of new TSPO ligands with higher affinity and selectivity for imaging and therapy of neuroinflammatory diseases.
3. Investigation of the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS and its potential use in chronic neuroinflammatory diseases.
4. Development of new imaging modalities and techniques for the visualization and quantification of TSPO in vivo.
5. Investigation of the role of TSPO in neuroinflammation and its potential as a therapeutic target for neuroinflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from 2,5-dimethylphenylamine and 4-(pyrrolidin-1-ylsulfonyl)phenol. The final step involves the reaction of the intermediate with chloroacetyl chloride to yield the target compound. The purity and yield of the final product can be optimized by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential use in positron emission tomography (PET) imaging of neuroinflammation in vivo. It has been shown to selectively bind to TSPO in activated microglia and astrocytes, which are key players in the immune response in the CNS. PET imaging with N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used to visualize the distribution and density of TSPO in various neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and stroke.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-6-16(2)19(13-15)21-20(23)14-26-17-7-9-18(10-8-17)27(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSCNVGXAXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)

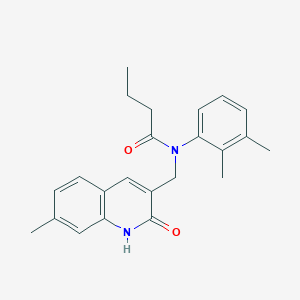
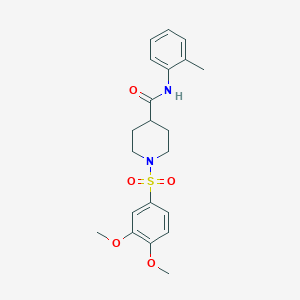

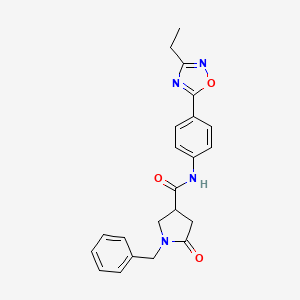
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)
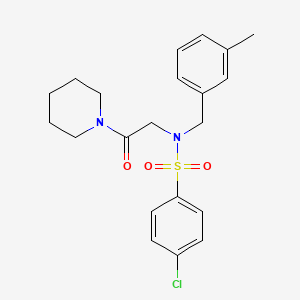
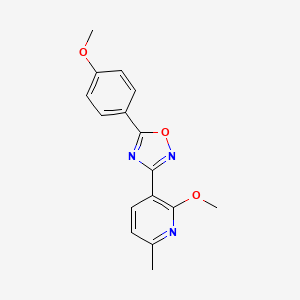
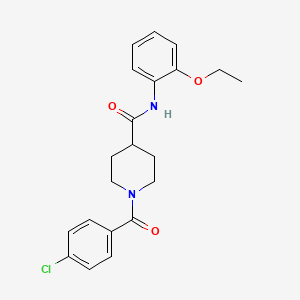

![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
